molecular formula C18H22N4O2 B7343842 1-[(2S,3R)-2-phenyloxolan-3-yl]-3-(4,5,6,7-tetrahydro-1H-indazol-6-yl)urea

1-[(2S,3R)-2-phenyloxolan-3-yl]-3-(4,5,6,7-tetrahydro-1H-indazol-6-yl)urea

カタログ番号 B7343842
分子量: 326.4 g/mol
InChIキー: YWTOOSZBGGDROW-LBVBGPOBSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-[(2S,3R)-2-phenyloxolan-3-yl]-3-(4,5,6,7-tetrahydro-1H-indazol-6-yl)urea is a chemical compound with potential therapeutic applications. It belongs to the class of urea derivatives and has been studied extensively for its pharmacological properties.

作用機序

The mechanism of action of 1-[(2S,3R)-2-phenyloxolan-3-yl]-3-(4,5,6,7-tetrahydro-1H-indazol-6-yl)urea is not fully understood. However, it has been proposed that the compound acts by inhibiting the activity of certain enzymes and proteins involved in inflammation and cancer progression. It has also been suggested that the compound may modulate the activity of neurotransmitters in the brain, leading to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to its anti-inflammatory effects. Additionally, it has been shown to inhibit the growth and proliferation of cancer cells, particularly in breast cancer. The compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.

実験室実験の利点と制限

One advantage of using 1-[(2S,3R)-2-phenyloxolan-3-yl]-3-(4,5,6,7-tetrahydro-1H-indazol-6-yl)urea in lab experiments is its potential therapeutic applications in various fields. Its anti-inflammatory, analgesic, and anticancer properties make it a promising candidate for further research. Additionally, its potential use in the treatment of neurological disorders is an area of active investigation. However, one limitation of using this compound in lab experiments is its limited availability and high cost.

将来の方向性

There are several future directions for research on 1-[(2S,3R)-2-phenyloxolan-3-yl]-3-(4,5,6,7-tetrahydro-1H-indazol-6-yl)urea. One area of interest is the development of more efficient synthesis methods to increase the yield and purity of the compound. Additionally, further investigation into the mechanism of action of the compound is needed to fully understand its pharmacological properties. Another potential direction is the development of analogs of the compound with improved therapeutic properties. Finally, clinical trials are needed to determine the safety and efficacy of the compound in humans.

合成法

The synthesis of 1-[(2S,3R)-2-phenyloxolan-3-yl]-3-(4,5,6,7-tetrahydro-1H-indazol-6-yl)urea involves the reaction of 2-phenyloxirane with 4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid, followed by the addition of N,N'-diisopropylcarbodiimide and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride. The resulting product is then treated with urea to obtain the final compound. This method has been optimized for high yield and purity.

科学的研究の応用

1-[(2S,3R)-2-phenyloxolan-3-yl]-3-(4,5,6,7-tetrahydro-1H-indazol-6-yl)urea has been studied for its potential therapeutic applications in various fields. It has been shown to have anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of pain and inflammation-related disorders. Additionally, it has been investigated for its anticancer properties, particularly in the treatment of breast cancer. The compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

特性

IUPAC Name

1-[(2S,3R)-2-phenyloxolan-3-yl]-3-(4,5,6,7-tetrahydro-1H-indazol-6-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c23-18(20-14-7-6-13-11-19-22-16(13)10-14)21-15-8-9-24-17(15)12-4-2-1-3-5-12/h1-5,11,14-15,17H,6-10H2,(H,19,22)(H2,20,21,23)/t14?,15-,17+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWTOOSZBGGDROW-LBVBGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1NC(=O)NC3CCOC3C4=CC=CC=C4)NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H]([C@@H]1NC(=O)NC2CCC3=C(C2)NN=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。